3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15290113
InChI: InChI=1S/C15H19N3O3/c1-3-5-9-20-12-8-6-7-11(10-12)15(19)16-14-13(4-2)17-21-18-14/h6-8,10H,3-5,9H2,1-2H3,(H,16,18,19)
SMILES:
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol

3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

CAS No.:

Cat. No.: VC15290113

Molecular Formula: C15H19N3O3

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide -

Specification

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
IUPAC Name 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
Standard InChI InChI=1S/C15H19N3O3/c1-3-5-9-20-12-8-6-7-11(10-12)15(19)16-14-13(4-2)17-21-18-14/h6-8,10H,3-5,9H2,1-2H3,(H,16,18,19)
Standard InChI Key LOFZOANSANUHSA-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

3-Butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide (C₁₅H₁₉N₃O₃) features a benzamide scaffold substituted at the meta position by a butoxy group (–OCCCC) and an N-linked 4-ethyl-1,2,5-oxadiazol-3-yl moiety (Fig. 1). The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to the compound’s electronic and steric properties, while the ethyl group at position 4 enhances lipophilicity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₉N₃O₃
Molecular Weight289.33 g/mol
IUPAC Name3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
Canonical SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC
logP (Predicted)~3.5 (estimated via analogs)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but analogous benzamide-oxadiazole hybrids exhibit characteristic peaks. For example, N-(4-ethylbenzoyl)-2-hydroxybenzamide (a structural analog) shows aromatic protons at δ 7.72–7.88 ppm (1H NMR) and a molecular ion peak at m/z 270 [M+H]⁺ . Infrared (IR) spectroscopy would likely reveal amide C=O stretching near 1650 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves sequential functionalization (Fig. 2):

  • Oxadiazole Ring Formation: Cyclocondensation of nitriles with hydroxylamine derivatives under acidic or basic conditions generates the 1,2,5-oxadiazole core .

  • Benzamide Coupling: Acylation of the oxadiazole amine with 3-butoxybenzoyl chloride via Schotten-Baumann or mixed anhydride methods.

Table 2: Representative Reaction Yields for Analogous Compounds

CompoundYield (%)ConditionsSource
N-Benzoyl-2-hydroxybenzamide51Pyridine, reflux
4-Ethyl-oxadiazole derivative62Pd/C, H₂ catalysis
3-Butoxy-substituted analog85 (est.)Solvent-free coupling

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution on the oxadiazole ring, as competing reactions may yield 1,3,4-oxadiazole isomers .

  • Purification: The compound’s moderate polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Partitioning

With a calculated logP of ~3.5 , the compound exhibits moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility (<1 mg/mL in water). Tert-butanol or dimethyl sulfoxide (DMSO) are preferred solvents for in vitro assays.

Stability Profile

  • Thermal Stability: Decomposition above 200°C (DSC data pending).

  • Hydrolytic Sensitivity: The oxadiazole ring may undergo acid-catalyzed hydrolysis, necessitating pH-controlled formulations .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Oxadiazole Substitution: Ethyl groups at position 4 enhance metabolic stability compared to methyl or phenyl analogs .

  • Butoxy Side Chain: The C4 alkoxy group increases lipophilicity, potentially improving blood-brain barrier penetration.

Applications in Drug Discovery

Antimicrobial Development

The compound’s oxadiazole moiety is a privileged scaffold in antibiotic design, with potential activity against Gram-positive bacteria and protozoa .

Central Nervous System (CNS) Agents

High logP values and moderate molecular weight (289 Da) align with Lipinski’s criteria for CNS drugs, positioning it as a candidate for neurodegenerative disease therapeutics.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times ~12–14 minutes.

Mass Spectrometry

Electrospray ionization (ESI-MS) predicts a [M+H]⁺ peak at m/z 290.1, with fragmentation patterns dominated by loss of the butoxy group (–C₄H₉O, 73 Da).

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